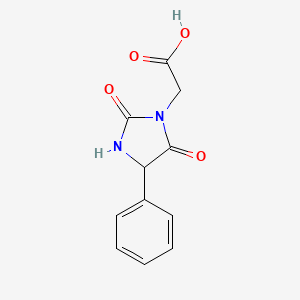
2,4-Di(9-carbazolyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32220320” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32220320” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation, followed by [reaction type] with [reagents].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods
In an industrial setting, the production of “MFCD32220320” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key aspects include:
Raw Material Selection: High-quality starting materials.
Process Optimization: Use of advanced technologies to enhance reaction rates and yields.
Quality Control: Rigorous testing to ensure product consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD32220320” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [products].
Reduction: Reaction with reducing agents to yield [products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions involving “MFCD32220320” typically require specific reagents and conditions, such as:
Oxidizing Agents: [Examples].
Reducing Agents: [Examples].
Catalysts: [Examples] to enhance reaction rates.
Solvents: [Examples] to dissolve reactants and facilitate reactions.
Major Products Formed
Scientific Research Applications
“MFCD32220320” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and disease treatment.
Industry: Utilized in the production of [specific products] due to its unique properties.
Mechanism of Action
The mechanism of action of “MFCD32220320” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: [Examples of targets].
Pathways Involved: [Description of pathways].
Effects: The compound exerts its effects by [mechanism], leading to [outcome].
Comparison with Similar Compounds
Similar Compounds
“MFCD32220320” can be compared with other similar compounds, such as [list of similar compounds]. These compounds share certain structural features but differ in their reactivity and applications.
Uniqueness
The uniqueness of “MFCD32220320” lies in its [specific properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [advantages], such as [examples].
Properties
Molecular Formula |
C27H17N5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
9-(4-carbazol-9-yl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17N5/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)31(22)26-28-17-29-27(30-26)32-24-15-7-3-11-20(24)21-12-4-8-16-25(21)32/h1-17H |
InChI Key |
PDYACHDDBDFLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC=N4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)


![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)

![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)



![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)



![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
